molecular formula C14H18ClN3OS B5772044 1-[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXAMIDE

1-[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXAMIDE

Cat. No.: B5772044
M. Wt: 311.8 g/mol
InChI Key: ZMDUAXUMQWUKIW-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-methylanilino)carbothioyl]-4-piperidinecarboxamide is a complex organic compound with the molecular formula C16H21ClN2O2S It is known for its unique chemical structure, which includes a piperidine ring and a chlorinated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chloro-2-methylanilino)carbothioyl]-4-piperidinecarboxamide typically involves the reaction of 3-chloro-2-methylaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as carbonyldiimidazole (CDI) to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-2-methylanilino)carbothioyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aniline moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1-[(3-Chloro-2-methylanilino)carbothioyl]-4-piperidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-2-methylanilino)carbothioyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(3-chloro-2-methylanilino)carbothioyl]-4-piperidinecarboxylate
  • N-(3-{[(3-chloro-2-methylanilino)carbothioyl]amino}-4-methylphenyl)methanesulfonamide

Uniqueness

1-[(3-Chloro-2-methylanilino)carbothioyl]-4-piperidinecarboxamide is unique due to its specific combination of a piperidine ring and a chlorinated aniline derivative. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-9-11(15)3-2-4-12(9)17-14(20)18-7-5-10(6-8-18)13(16)19/h2-4,10H,5-8H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDUAXUMQWUKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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